

Application Notes and Protocols: Cupric Ferrocyanide in Photographic Toning Baths

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Compound of Interest

Compound Name: *Cupric ferrocyanide*

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These application notes provide a detailed overview of the use of **cupric ferrocyanide**, also known as Hatchett's Brown, in photographic toning baths. The protocols and data presented are intended to offer a reproducible and comprehensive guide for achieving a range of red-brown to copper tones in black and white photographic prints. The underlying chemical process involves the replacement of metallic silver in the photographic emulsion with the stable, colored precipitate of **cupric ferrocyanide**.^{[1][2][3]}

Chemical Principles

The toning of a silver-based photographic image with a copper toning bath is a metal replacement process.^[4] The black metallic silver (Ag) of the original image is first oxidized by potassium ferricyanide ($K_3[Fe(CN)_6]$). The resulting silver ions then react with the ferrocyanide ions produced in the initial reaction to form silver ferrocyanide. Subsequently, cupric ions (Cu^{2+}) from a copper salt, such as copper sulfate ($CuSO_4$), replace the silver ions to form **cupric ferrocyanide** ($Cu_2[Fe(CN)_6]$), a reddish-brown pigment.^{[2][3][5]} A complexing agent, typically potassium or sodium citrate, is included in the formulation to prevent the premature precipitation of cupric ferricyanide, allowing the copper and ferricyanide ions to coexist in the toning solution.^{[2][6]}

The general chemical reaction can be summarized as follows: $4Ag + 4K_3[Fe(CN)_6] \rightarrow Ag_4[Fe(CN)_6] + 4K_3[Fe(CN)_6]$ $Ag_4[Fe(CN)_6] + 2CuSO_4 \rightarrow Cu_2[Fe(CN)_6] + 2Ag_2SO_4$

An alternative pathway involves the oxidation of silver by ferricyanide, which is reduced to ferrocyanide. The ferrocyanide then reacts with copper ions present in the bath to form **cupric ferrocyanide**, which precipitates onto the silver image.

Quantitative Data: Toning Bath Formulations

The composition of the toning bath significantly influences the final color, with variations in chemical concentrations leading to tones ranging from purple-brown to chalk red.^[7] The following tables summarize various published formulations for **cupric ferrocyanide** toning baths.

Table 1: Two-Solution Toning Bath Formulations

Formulation	Solution A	Solution B	Working Solution	Reference
Dassonville T-5	Copper Sulfate: 6.5 g Potassium Citrate: 25 g Water to make: 1000 ml	Potassium Ferricyanide: 5.5 g Potassium Citrate: 25 g Water to make: 1000 ml	Mix equal parts of A + B for use.	[7]
"Simple" FeCN Toner	Copper Sulfate Pentahydrate: 20 g Sodium Citrate: 50 g Distilled Water to make: 500 ml	Potassium Ferricyanide: 20 g Distilled Water to make: 100 ml	Slowly add solution B to solution A with constant stirring. Then add 5 ml concentrated HCl.	[8]

Table 2: Single-Solution Toning Bath Formulation

Component	Quantity	Reference
Copper Sulfate (10% solution)	10 ml	[9]
Sodium Citrate (10% solution)	80 ml	[9]
Potassium Ferricyanide (10% solution)	10 ml	[9]
Instructions	Mix solutions immediately before use.	[9]

Table 3: Alkaline Toning Bath Components

Chemical	Purpose	Reference
Basic Copper Carbonate	Source of copper ions	[1]
Potassium Ferricyanide	Oxidizing agent	[1]
Dilute Ammonia (5% by weight)	Solvent for copper carbonate and provides alkaline environment	[1]

Experimental Protocols

The following protocols provide detailed methodologies for preparing and using **cupric ferrocyanide** toning baths. It is crucial to use chemicals in a well-ventilated area and wear appropriate personal protective equipment, as some toning chemicals can be toxic.[4]

Protocol 1: Preparation of Dassonville T-5 Toning Bath

1. Preparation of Stock Solution A: a. Weigh 6.5 g of copper (cupric) sulfate. b. Weigh 25 g of potassium citrate. c. Dissolve both chemicals in approximately 800 ml of distilled water. d. Add distilled water to make a final volume of 1000 ml. e. Store in a clearly labeled, sealed container.
2. Preparation of Stock Solution B: a. Weigh 5.5 g of potassium ferricyanide. b. Weigh 25 g of potassium citrate. c. Dissolve both chemicals in approximately 800 ml of distilled water. d. Add

distilled water to make a final volume of 1000 ml. e. Store in a clearly labeled, sealed container, preferably in a dark bottle as potassium ferricyanide is light-sensitive.

3. Preparation of Working Solution: a. Immediately before use, mix equal parts of Stock Solution A and Stock Solution B. For example, mix 100 ml of A with 100 ml of B for a 200 ml working bath.

Protocol 2: General Photographic Toning Procedure

1. Print Preparation: a. Ensure the black and white photographic print is fully fixed and thoroughly washed to remove all residual fixer (sodium thiosulfate). Inadequate washing can lead to staining and uneven toning. b. For consistent results, it is recommended to use a fully dried print that is then soaked in water for a few minutes before toning.

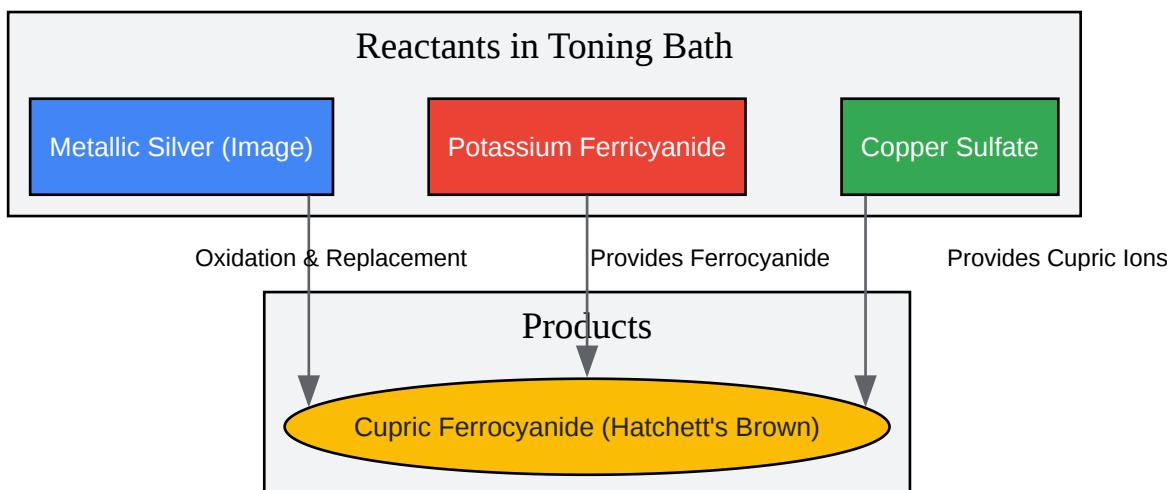
2. Toning: a. Immerse the wet print in the prepared toning bath. b. Agitate the tray gently and continuously to ensure even toning. c. The toning process can take from 2 to 12 minutes, depending on the desired tone, the specific formulation, and the temperature of the solution.^[9] The color will gradually shift from black to brown, then to a reddish-brown. d. Visually inspect the print under good lighting to determine the desired endpoint. Note that the color may appear different when wet.

3. Post-Toning Wash: a. Once the desired tone is achieved, remove the print from the toning bath. b. Rinse the print in running water for at least 20-30 minutes to remove all residual toning chemicals. Insufficient washing can lead to staining and degradation of the print over time. c. For prints on fiber-based paper, a more extended wash is recommended. The use of a sodium sulfate solution after an initial rinse can help remove staining by osmotic action.^[1]

4. Drying: a. Dry the toned print using standard photographic print drying methods, such as air drying on a screen or using a heated press.

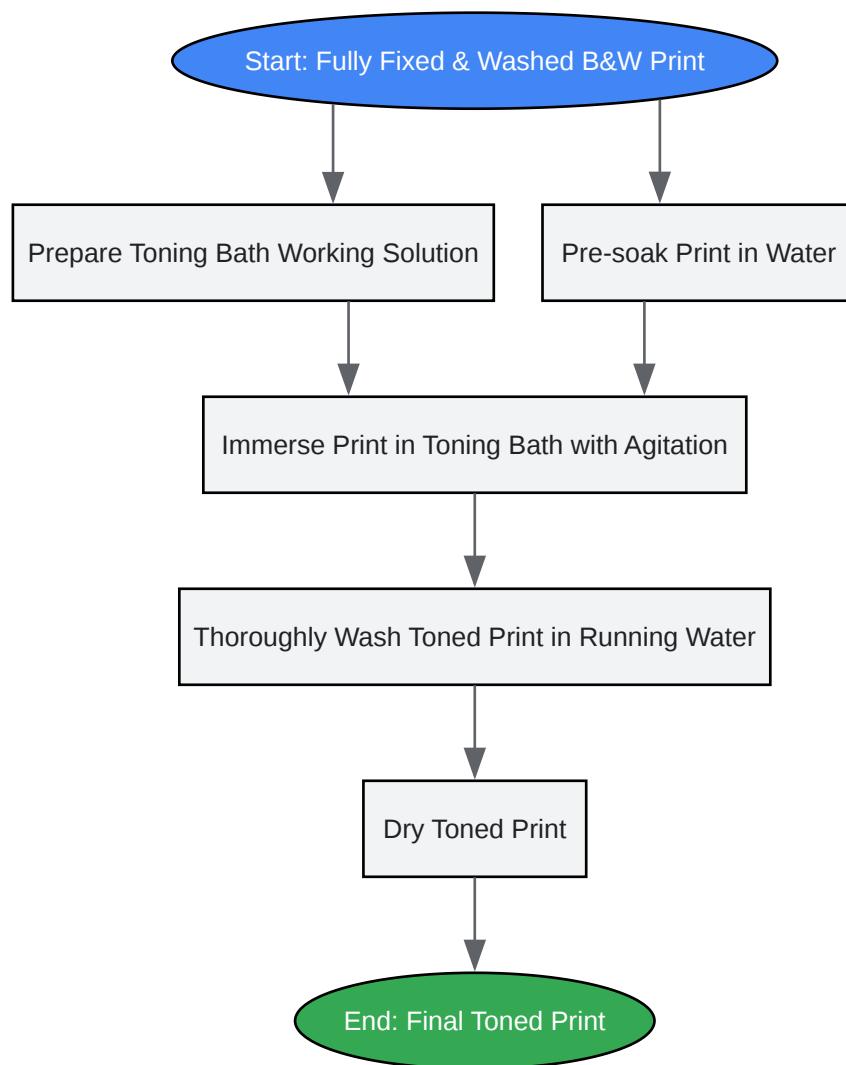
Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow for **cupric ferrocyanide** toning.



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Caption: Chemical pathway of **cupric ferrocyanide** toning.



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Caption: Experimental workflow for photographic toning.

Safety Precautions and Environmental Considerations

- Ventilation: Copper toning solutions, especially those containing ammonia, should be used in a well-ventilated area to avoid inhaling fumes.[\[1\]](#)
- Personal Protective Equipment: Always wear gloves and safety glasses when handling the chemicals and solutions.

- Waste Disposal: Copper compounds are moderately toxic to the environment.[\[1\]](#) Toning bath waste should not be poured down the drain. Dispose of used solutions and chemical waste in accordance with local regulations for hazardous materials.

Factors Influencing Toning Results

- Photographic Paper: Different types of photographic paper (e.g., fiber-based vs. resin-coated, different emulsions) will react differently to the toning bath, resulting in variations in the final color and toning speed.[\[3\]](#)
- Initial Print Tone: The initial tone of the black and white print, which can be influenced by the developer used, may affect the final toned color.[\[10\]](#)
- Toning Time and Temperature: Longer immersion times and higher temperatures will generally lead to a more pronounced toning effect and a shift towards redder tones.[\[9\]](#)
- Bath Exhaustion: The toning bath will become exhausted with use. An 800ml working solution can be expected to tone approximately three 10x12 inch prints consistently.[\[7\]](#) Subsequent prints may tone more slowly or not at all.

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- To cite this document: BenchChem. [Application Notes and Protocols: Cupric Ferrocyanide in Photographic Toning Baths]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078840#cupric-ferrocyanide-in-photographic-toning-baths>]

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